6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-amino-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)9-6(4)10/h1-2H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIZOOBGWOOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237584 | |
| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138060-95-4 | |
| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138060-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. This heterocyclic scaffold is of significant interest to the scientific and drug development community due to its classification as a "privileged structure," frequently appearing in biologically active compounds. We will delve into the synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, this guide will cover the molecule's spectroscopic signature, chemical reactivity, and its proven applications as a versatile building block for potent therapeutic agents, particularly in oncology. The content is structured to provide researchers and drug development professionals with both foundational knowledge and actionable, field-proven insights.
Introduction: The Significance of the 2-Pyridone Core
The 2-pyridone ring system is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of compounds with a wide array of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance. The this compound scaffold combines several key pharmacophoric features: a hydrogen bond donor/acceptor amide group, a nucleophilic amino group, and an electron-withdrawing nitrile group. This unique combination of functionalities provides a rich platform for chemical modification and the fine-tuning of pharmacological properties.
A critical chemical feature of this scaffold is its potential for tautomerism. The molecule can exist in equilibrium between the primary amino-oxo form and the amino-hydroxy or imino-oxo forms. While the amino-oxo tautomer is generally predominant, understanding the potential for these equilibria is crucial for interpreting reactivity and biological interactions.
Caption: Tautomeric forms of the 2-pyridone core.
Synthesis and Mechanistic Insights
The construction of the 2-pyridone ring is most efficiently achieved through multicomponent reactions (MCRs), which offer advantages in step-economy, operational simplicity, and waste reduction.[2][3] A prevalent and reliable method is the one-pot reaction involving an aromatic aldehyde, malononitrile, and a suitable catalyst.
Authoritative Protocol: One-Pot Synthesis
This protocol describes a robust, one-pot, two-step synthesis adapted from methodologies that have proven effective for generating libraries of 2-pyridone derivatives.[4][5] The choice of natural product-based catalysts like betaine or guanidine carbonate represents a move towards greener and less hazardous synthetic approaches.[5]
Step 1: Knoevenagel Condensation
-
To a 50 mL round-bottom flask, add the selected aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and the catalyst (e.g., betaine, 10 mol%, 0.117 g).
-
Add ethanol (20 mL) as the solvent.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: This initial step forms the arylidenemalononitrile intermediate. The basic catalyst deprotonates the active methylene group of malononitrile, which then attacks the aldehyde carbonyl. Subsequent dehydration drives the reaction to completion.
-
Step 2: Michael Addition and Cyclization
-
To the same reaction mixture containing the arylidenemalononitrile intermediate, add a second equivalent of an active methylene compound (e.g., cyanoacetamide, 10 mmol, 0.84 g).
-
Add a catalytic amount of a base such as piperidine or sodium hydroxide (e.g., 5 drops of piperidine).[6]
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the this compound derivative.
Caption: General synthetic workflow for 2-pyridone synthesis.
Physicochemical and Spectroscopic Properties
The unambiguous identification of this compound derivatives relies on a combination of spectroscopic techniques. The data presented below are representative values compiled from various substituted analogues found in the literature.[4][5][7]
| Property | Data |
| Molecular Formula (Core) | C₆H₄N₄O |
| Molecular Weight (Core) | 148.12 g/mol |
| Appearance | Typically a white to pale-yellow crystalline solid |
| Spectroscopic Data | Characteristic Signals and Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.5 ppm (br s, 1H): N-H proton of the 2-pyridone ring. δ 8.5 ppm (s, 2H): N-H protons of the C6-amino group.[4] δ 6.0-8.0 ppm: Protons on the pyridine ring and any aromatic substituents. |
| ¹³C NMR (DMSO-d₆) | δ ~160 ppm: Carbonyl carbon (C2) of the pyridone ring.[4] δ ~157 ppm: C6 carbon attached to the amino group.[4] δ ~117 ppm: Nitrile carbon (C≡N). δ ~88 ppm: C3 carbon attached to the nitrile group.[4] |
| Infrared (IR) (KBr) | ~3400-3200 cm⁻¹: N-H stretching vibrations of the amino (NH₂) and amide (NH) groups. ~2220 cm⁻¹: Sharp, strong C≡N stretching of the nitrile group.[7] ~1660 cm⁻¹: Strong C=O stretching of the pyridone carbonyl group.[7] |
| Mass Spectrometry | [M+H]⁺: The molecule readily protonates, showing a strong signal for the parent ion in ESI-TOF analysis.[4][5] |
Chemical Reactivity and Derivatization
The scaffold's true power lies in its potential for derivatization, enabling the synthesis of complex fused heterocyclic systems with significant therapeutic potential. The primary sites for reaction are the C6-amino group and the adjacent endocyclic nitrogen, which can act as nucleophiles to construct new rings.
A key transformation is the reaction with bifunctional electrophiles to form pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit potent biological activities, including kinase inhibition.[6]
Authoritative Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidinone
This protocol is based on the cyclization of the 2-pyridone core to build a fused pyrimidine ring.[6][8]
-
Suspend the this compound derivative (5 mmol) in an appropriate solvent such as dioxane or DMF (25 mL).
-
Add chloroacetyl chloride (5.5 mmol, 0.44 mL) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen).
-
After cooling, the resulting precipitate is filtered, washed with a suitable solvent like ethanol, and dried.
-
Expert Insight: This reaction proceeds via initial N-acylation of the exocyclic amino group, followed by an intramolecular nucleophilic attack from the ring nitrogen onto the newly introduced carbonyl group, leading to cyclization and formation of the fused bicyclic system. This transformation is critical for accessing novel chemical space for drug discovery.
-
Caption: Derivatization pathways of the 2-pyridone core.
Applications in Drug Discovery
The 6-amino-2-pyridone scaffold has been successfully employed as a lead structure in the development of potent anti-cancer agents.[4][5] Its derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those for glioblastoma, liver, breast, and lung cancer.[4]
The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, fused pyrido[2,3-d]pyrimidine derivatives synthesized from this core have been investigated as inhibitors of PIM-1 kinase, a key target in oncology.[6] Other substituted 2-pyridones have shown potent inhibition of p38α MAP kinase, a crucial mediator of inflammatory responses.[9]
The modularity of the synthesis allows for the systematic exploration of Structure-Activity Relationships (SAR). For example, studies have shown that modifying the substituents at the N1 and C4 positions of the pyridone ring can dramatically impact cytotoxic potency and selectivity, providing a clear path for medicinal chemistry optimization.[4]
Conclusion and Future Outlook
This compound is more than just a simple heterocycle; it is a validated and highly versatile platform for the discovery of new medicines. Its straightforward, often one-pot synthesis allows for the rapid generation of diverse chemical libraries. The well-defined reactivity of the core enables predictable and strategic modifications to build complex molecular architectures. As the demand for novel therapeutics continues to grow, particularly in oncology, privileged scaffolds like this 2-pyridone derivative will remain at the forefront of research, providing a robust starting point for the design and synthesis of the next generation of targeted therapies.
References
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Pathania, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. Available at: [Link]
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Pathania, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. Available at: [Link]
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Antermite, D., et al. (2018). Multicomponent Synthesis of 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. Available at: [Link]
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Krbavčič, A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC. Available at: [Link]
-
Jia, R., & Tu, S. (2008). 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. Acta Crystallographica Section E. Available at: [Link]
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Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
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Various Authors. (n.d.). Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. ResearchGate. Available at: [Link]
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Mohareb, R. M., et al. (2012). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. Request PDF on ResearchGate. Available at: [Link]
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Saleh, N. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]
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Ammar, Y. A., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
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Katritzky, A. R., et al. (2004). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Available at: [Link]
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Shaker, Y. M. (2008). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. Available at: [Link]
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Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
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An In-depth Technical Guide to the X-ray Crystal Structure of the 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile Scaffold
This guide provides a comprehensive technical overview of the synthesis and crystallographic features of the 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile core. This heterocyclic system is a cornerstone in medicinal chemistry, forming the backbone of molecules with a wide array of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1][2] Understanding the three-dimensional structure of this scaffold is paramount for researchers and drug development professionals aiming to design novel therapeutics with enhanced efficacy and specificity.
Synthesis and Crystallization
The synthesis of 2-pyridone derivatives often involves multi-component reactions that are efficient and cost-effective.[3][4] The general pathway to the this compound core can be achieved through various established protocols.
Proposed Synthesis of the Core Scaffold
A viable route involves the reaction of an appropriate aldehyde and malononitrile, followed by cyclization. For instance, a one-pot, two-step synthesis using natural product catalysts like betaine has been reported for analogous structures.[3] An acid-induced cyclization of intermediates like (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide is also a documented method to produce the 2-pyridone ring system.[5]
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that requires careful control over saturation and cooling rates. The following protocol is adapted from methodologies used for similar aminopyridine compounds.[1][2]
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Dissolution: Dissolve the synthesized this compound powder in a suitable solvent system. For polar molecules like this, a mixture such as ethanol/water or ethanol/acetone is often effective.[2][5] Heat the mixture gently to ensure complete dissolution.
-
Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days. As the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of single crystals.
-
Isolation: Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Crystallography: A Technical Overview
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, which in turn reveals the atomic positions, bond lengths, bond angles, and intermolecular interactions.
Case Study: Crystal Structure of 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
The crystal structure of this analogue provides a powerful model for understanding the core scaffold.[1] The compound was synthesized by reacting 4-chlorobenzaldehyde with malononitrile in the presence of a sodium hydroxide solution.[1] Single crystals were obtained by slow evaporation from an aqueous ethanol solution.[1]
Crystallographic Data
The key parameters defining the crystal lattice and the data refinement process are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₇ClN₄O·C₂H₆O |
| Molecular Weight | 316.74 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7787 (10) |
| b (Å) | 10.4318 (14) |
| c (Å) | 11.2857 (17) |
| α (°) | 88.634 (2) |
| β (°) | 84.6430 (10) |
| γ (°) | 81.7000 (10) |
| Volume (ų) | 786.2 (2) |
| Z | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 (2) |
| R-factor (R1) | 0.056 |
| wR2 (all data) | 0.140 |
Table 1: Summary of crystallographic data for the analogue compound. Data sourced from Acta Crystallographica Section E.[1]
Molecular Geometry and Intermolecular Interactions
The analysis of the crystal structure reveals a sophisticated network of intermolecular hydrogen bonds that are crucial for the stability of the crystal packing. The primary interactions involve the amino group (NH₂), the pyridine ring nitrogen (N-H), and the keto group (C=O) of adjacent molecules.[1]
The molecules are connected via N—H···N and N—H···O intermolecular hydrogen bonds, forming a robust three-dimensional network.[1] This type of hydrogen bonding is a hallmark of aminopyridine and aminopyrimidine derivatives and is a dominant force in their supramolecular assembly.[6][7][8] The presence of these strong, directional interactions dictates the overall crystal packing and influences the material's physical properties, such as melting point and solubility.
// Molecule 1 M1 [label=<
| N |
| H |
| O |
| C |
| C |
| NH2 |
// Molecule 2 M2 [label=<
| N |
| H |
| O |
| C |
| C |
| NH2 |
// Molecule 3 M3 [label=<
| N |
| H |
| O |
| C |
| C |
| NH2 |
// Hydrogen bonds M1:N1 -> M3:C2 [label=" N-H···O ", fontcolor="#34A853", color="#34A853"]; M1:N6 -> M2:N1 [label=" N-H···N ", fontcolor="#4285F4", color="#4285F4"]; } end_dot
Conclusion
The this compound scaffold is a vital component in the development of new pharmaceutical agents. While the specific crystal structure of the parent compound remains to be published, a detailed analysis of the closely related 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile provides critical insights. The dominant structural features are a planar pyridone ring and a robust three-dimensional network stabilized by strong N—H···N and N—H···O hydrogen bonds. These interactions are fundamental to the supramolecular chemistry of this class of compounds and are a key consideration for crystal engineering and the rational design of new drugs based on this privileged scaffold. This guide provides the foundational knowledge necessary for researchers to synthesize, crystallize, and structurally characterize these promising molecules.
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Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 704–710. [Link]
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Peredo-Harvey, I., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(2), M1234. [Link]
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Naghiyev, F. N., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 784–791. [Link]
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Anonymous. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. [Link]
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Rautiainen, J. M., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6545–6556. [Link]
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Anonymous. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Naghiyev, F. N., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. IUCrData, 7(8), x220814. [Link]
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Huseynov, E. S., et al. (2023). Intercalation of p-Aminopyridine and p-Ethylenediamine Molecules into Orthorhombic In1.2Ga0.8S3 Single Crystals. Crystals, 13(7), 1058. [Link]
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Reaction mechanism for 2-pyridone ring formation
Insight: The data clearly demonstrates the superiority of solvent-free conditions with a solid acid catalyst, leading to dramatically reduced reaction times and excellent yields. The use of water over ethanol also shows a significant "green" advantage and yield improvement in the uncatalyzed reaction. [11]
References
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Li, X., Huang, T., Song, Y., Qi, Y., Li, L., Li, Y., Xiao, Q., & Zhang, Y. (2020). Co(III)-Catalyzed Redox-Neutral Annulation of Acrylamides with Vinylene Carbonate for the Synthesis of 2-Pyridones. Organic Letters, 22(15), 5925–5930. [Link]
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Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol, School of Chemistry. [Link]
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Sheehan, S. M., & Padwa, A. (2000). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 65(6), 1666–1672. [Link]
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Kumar, D., & Patel, D. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 1-5. [Link]
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Karimi-Jaberi, Z., & Biazar, E. (2023). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. Scientific Reports, 13(1), 15998. [Link]
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Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]
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Kumar, A., Sharma, G., Kumar, R., & Singh, M. S. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17535–17544. [Link]
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Poul, N., & Demeshko, S. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions, 52(44), 15933–15953. [Link]
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Mishra, P. S., Muthukumar, V. A., & Velayutham, R. (2017). A new and facile synthesis of 2-pyridones. ResearchGate. [Link]
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Gao, B., Sun, Y., Wang, J., Yuan, Z., Zu, L., Zhang, X., & Liu, W. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8(59), 33625–33630. [Link]
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Comins, D. L., & Fulp, A. B. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Synthesis, 2(4), 481-494. [Link]
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Afarinkia, K., & Vinader, V. (1995). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. ResearchGate. [Link]
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Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. Journal of Organic Chemistry, 67(12), 4304-8. [Link]
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Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309–323. [Link]
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Perez-Laguna, V., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]
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Discovery and history of 2-pyridone synthesis
An In-depth Technical Guide to the Discovery and History of 2-Pyridone Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The 2-pyridone scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and functional materials.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it a highly sought-after motif in drug discovery.[1][2] This guide provides a comprehensive exploration of the historical evolution and discovery of synthetic routes to the 2-pyridone core. We will traverse the timeline from foundational condensation reactions discovered over a century ago to the sophisticated, atom-economical transition-metal-catalyzed methods that define the state-of-the-art. This narrative emphasizes the causality behind experimental choices, providing field-proven insights into the mechanisms and applications that have shaped modern organic synthesis.
Introduction: The Enduring Significance of the 2-Pyridone Scaffold
The 2-pyridone ring system, a heterocyclic aromatic compound, is a structural alert in numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[4] From the cardiotonic agent Milrinone to antiviral compounds, the 2-pyridone core consistently proves to be a versatile template for interacting with biological targets. This versatility stems from its lactam-lactim tautomerism and its capacity for extensive functionalization at various positions around the ring. The journey of its synthesis is a story of increasing elegance and efficiency, reflecting the broader evolution of organic chemistry itself.
Chapter 1: Foundational Syntheses - The Dawn of Pyridone Chemistry
The earliest methods for constructing the 2-pyridone ring relied on robust condensation reactions between acyclic precursors. While sometimes requiring harsh conditions, these methods established the fundamental principles of pyridone chemistry and are still relevant for the synthesis of specific substitution patterns.
The Guareschi-Thorpe Condensation
One of the most notable early syntheses is the Guareschi-Thorpe condensation, first reported in the late 19th and early 20th centuries. This reaction provides a direct route to 3-cyano-2-pyridones.[6][7]
Mechanism & Rationale: The synthesis involves the base-catalyzed condensation of a cyanoacetamide (or alkyl cyanoacetate) with a 1,3-dicarbonyl compound.[6][8] The base, typically a piperidine or an alkali metal alkoxide, serves a critical role: it deprotonates the active methylene group of the cyanoacetamide, generating a potent nucleophile. This nucleophile then attacks one of the carbonyl groups of the 1,3-diketone in a Knoevenagel-type condensation. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group, and a final dehydration step yields the stable, aromatic 2-pyridone ring. The use of ammonium carbonate can serve as both the nitrogen source and the reaction promoter in an aqueous medium.[8]
Caption: The Guareschi-Thorpe condensation workflow.
Related Classical Methods
-
Pechmann Condensation: While famously used for synthesizing coumarins from phenols and β-ketoesters under acidic conditions, variations of this reaction can be applied to generate pyridone systems.[9][10][11] The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on an activated ring.[10][11]
-
Bohlmann-Rahtz Pyridine Synthesis: This two-step method is a powerful tool for creating substituted pyridines, which can then be oxidized to 2-pyridones. It begins with the condensation of an enamine with an alkynone to form an aminodiene intermediate, which upon heating, undergoes cyclodehydration to furnish the pyridine ring.[12][13][14]
Chapter 2: The Rise of Cycloaddition and Cyclization Strategies
As mechanistic understanding grew, chemists developed more sophisticated strategies based on pericyclic reactions. These methods offered greater control over regiochemistry and stereochemistry, enabling the synthesis of complex, highly substituted 2-pyridones.
[4+2] Cycloaddition Reactions
The Diels-Alder reaction and its hetero-variants became a cornerstone for 2-pyridone synthesis. These reactions construct the six-membered ring in a single, often highly stereospecific, step. A common strategy involves the [4+2] annulation of in-situ generated azadienes with active methylene compounds.[15]
Mechanistic Causality: This approach leverages the predictable reactivity of a 1-aza-1,3-butadiene (the 4π component) with a dienophile (the 2π component). The regioselectivity is governed by the electronic nature of the substituents on both partners, following the principles of frontier molecular orbital theory. For instance, rhodium-catalyzed formation of isomünchnones, which act as 1,3-dipoles, can undergo cycloaddition with various alkynes to yield highly substituted 2-pyridones.[16] This strategy was famously applied in the synthesis of the angiotensin-converting enzyme inhibitor (-)-A58365A.[16] Similarly, the reaction of bicyclic thiazolo-2-pyridones with arynes proceeds via a selective [4+2] cycloaddition to rapidly build complex, fused heterocyclic systems.[17]
Chapter 3: The Modern Era - Transition-Metal Catalysis
The last few decades have been revolutionized by the application of transition metals to catalyze the formation of the 2-pyridone ring. These methods are characterized by their high efficiency, mild reaction conditions, and exceptional functional group tolerance.
C–H Bond Functionalization and Annulation
The direct functionalization of otherwise inert C–H bonds has emerged as one of the most powerful strategies in modern synthesis.[18] For 2-pyridone synthesis, this often involves a directing-group-assisted C–H activation followed by annulation with an alkyne or alkene partner.
Expertise in Action: The Catalytic Cycle Rhodium(III) and Cobalt(III) are particularly effective catalysts for this transformation.[15][19][20] A typical catalytic cycle proceeds as follows:
-
C–H Activation: The catalyst, often a Cp*Rh(III) complex, coordinates to a directing group on the substrate (e.g., an amide or an enaminone). This brings the metal center into proximity with a specific C–H bond, allowing for its cleavage and the formation of a five-membered rhodacycle or cobaltacycle intermediate. This step is the key to the high regioselectivity of the reaction.[19]
-
Migratory Insertion: An incoming coupling partner, such as an alkyne or acrylate, coordinates to the metal center and subsequently undergoes migratory insertion into the metal-carbon bond, expanding the metallacycle.[19]
-
Reductive Elimination/β-Hydride Elimination: The cycle is closed by a final step that regenerates the active catalyst. This can be a reductive elimination that directly forms the C-C bond of the new ring or a β-hydride elimination followed by further steps to yield the final product and the active metal species.[19]
This approach allows for the construction of the pyridone ring from simple, readily available starting materials in a highly atom-economical fashion.
Caption: Generalized catalytic cycle for C-H activation.
Chapter 4: Comparative Analysis and Protocol Selection
Choosing the right synthetic strategy depends on the desired substitution pattern, available starting materials, and required scale.
| Method | Starting Materials | Conditions | Key Advantages | Limitations |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketones | Often basic, moderate to high temp. | Simple, reliable for 3-cyano-pyridones. | Limited substrate scope, can be harsh. |
| [4+2] Cycloaddition | Azadienes, Dienophiles | Varies (thermal or catalyzed) | High stereochemical control, complex products. | Requires specific precursor synthesis. |
| C-H Activation | Amides/Enaminones, Alkynes/Alkenes | Mild, transition metal-catalyzed. | High atom economy, excellent regioselectivity, broad scope. | Catalyst cost, sensitivity to air/moisture. |
Exemplary Experimental Protocols
Protocol 1: Classical Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone (This protocol is a representative synthesis based on established literature procedures[6][7][8])
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 equiv.) and cyanoacetamide (1.0 equiv.) in ethanol (5 mL per mmol of acetylacetone).
-
Initiation: Add piperidine (0.1 equiv.) to the solution. The addition serves as the basic catalyst to initiate the condensation.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 4,6-dimethyl-3-cyano-2-pyridone.
Protocol 2: Modern Rh(III)-Catalyzed C-H Annulation (This protocol is a representative synthesis based on modern C-H activation literature[19])
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the N-substituted enaminone (1.0 equiv.), the alkyne coupling partner (1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Solvent and Base: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by the addition of NaOAc (1.0 equiv.) as the base.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired N-substituted 2-pyridone.
Conclusion and Future Perspectives
The synthesis of 2-pyridones has evolved from classical, often forceful, condensation reactions to highly precise and efficient catalytic methodologies. The journey from Guareschi to modern C-H activation showcases the relentless drive in organic chemistry towards greater control, efficiency, and sustainability. Future advancements will likely focus on further expanding the scope of C-H functionalization to include late-stage modification of complex molecules, developing enantioselective catalytic methods, and harnessing the power of photoredox and electrocatalysis to forge these valuable scaffolds under even milder and greener conditions. The 2-pyridone core, a simple heterocycle with profound impact, will undoubtedly continue to be a central focus of synthetic innovation for years to come.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
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Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. Retrieved from [Link]
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Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]
- Zhang, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Wang, Q., et al. (2020). An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry, 18(43), 8821-8825.
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35699-35722.
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Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
- Royal Society of Chemistry. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
- Tamaddon, F., & Maddah-Roodana, S. (2020). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. New Journal of Chemistry, 44(27), 11488-11495.
- American Chemical Society. (2025). Regioselective Co(III)
-
ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Retrieved from [Link]
-
ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Retrieved from [Link]
- National Institutes of Health. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central.
-
Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the Pechmann Reaction: A Theoretical Study. Retrieved from [Link]
-
WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
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YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]
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Methodological & Application
Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: An Application Note and Protocol
Introduction
The 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and scalable synthetic routes to this privileged structure a significant focus for researchers in drug discovery and development. This application note provides a comprehensive guide to the synthesis of the parent compound, this compound, from readily available starting materials, malononitrile and cyanoacetamide. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful execution.
Scientific Foundation: A Mechanistic Perspective
The synthesis of this compound from malononitrile and cyanoacetamide is a fascinating example of a base-catalyzed condensation-cyclization reaction. The overall transformation can be conceptualized as a domino sequence involving a Knoevenagel-type condensation followed by an intramolecular cyclization and tautomerization.
The reaction is typically initiated by a base, which deprotonates the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the nitrile groups of a second molecule of malononitrile, leading to the formation of a dimer. This dimer can then undergo rearrangement and subsequent reaction with cyanoacetamide.
A more direct and plausible pathway involves the base-catalyzed reaction between malononitrile and cyanoacetamide. The mechanism, which shares similarities with the Thorpe-Ziegler reaction, can be broken down into the following key steps[1][2]:
-
Deprotonation: A suitable base, such as sodium ethoxide or piperidine, abstracts a proton from the α-carbon of both malononitrile and cyanoacetamide, generating their respective carbanions.
-
Nucleophilic Attack: The carbanion of cyanoacetamide acts as a nucleophile and attacks a nitrile carbon of malononitrile.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the cyanoacetamide moiety attacks the second nitrile group of the original malononitrile unit. This step forms the six-membered dihydropyridine ring.
-
Tautomerization and Protonation: The cyclic intermediate then undergoes tautomerization to yield the more stable this compound. A final protonation step during workup affords the neutral product.
The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the yield of the desired product.
Visualizing the Synthesis
To further elucidate the process, the following diagrams illustrate the proposed reaction mechanism and a generalized experimental workflow.
Caption: Proposed Reaction Mechanism.
Caption: Generalized Experimental Workflow.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Malononitrile | ReagentPlus®, 99% | Sigma-Aldrich |
| Cyanoacetamide | 99% | Acros Organics |
| Piperidine | 99% | Alfa Aesar |
| Ethanol, 200 proof | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M solution | VWR |
| Deionized Water | - | - |
| Round-bottom flask, 250 mL | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Buchner funnel and filter paper | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Millipore |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (6.61 g, 0.1 mol) and cyanoacetamide (8.41 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, 0.01 mol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Precipitation: Slowly add 50 mL of cold deionized water to the reaction mixture while stirring to induce further precipitation of the product. Alternatively, the pH can be adjusted to ~6-7 with 1 M HCl to facilitate precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) and then with two portions of deionized water (2 x 20 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is a white to off-white solid.
Expected Yield: 70-80%
Characterization Data:
-
Appearance: White to off-white crystalline solid
-
Melting Point: >300 °C (decomposes)
-
IR (KBr, cm⁻¹): 3450-3100 (N-H stretching), 2220 (C≡N stretching), 1660 (C=O stretching)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, NH), 7.5 (s, 2H, NH₂), 6.0 (d, 1H, J=7.5 Hz, H-5), 7.8 (d, 1H, J=7.5 Hz, H-4).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 90.1 (C-3), 105.2 (C-5), 118.5 (CN), 150.8 (C-4), 158.2 (C-6), 162.5 (C-2).
-
MS (ESI): m/z 151.05 [M+H]⁺
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The use of high-purity malononitrile and cyanoacetamide is crucial for obtaining a clean product and high yields.
-
Choice of Base: While piperidine is an effective catalyst, other bases such as sodium ethoxide can also be used. However, stronger bases may lead to the formation of side products. The amount of base should be catalytic.
-
Reaction Time: The reaction time may vary depending on the scale and the efficiency of heating. It is essential to monitor the reaction by TLC to determine the optimal reaction time.
-
Product Isolation: Complete precipitation of the product is key to maximizing the yield. Cooling the reaction mixture and adding water or adjusting the pH are effective methods to achieve this.
-
Tautomerism: It is important to note that the product, this compound, can exist in tautomeric forms, such as 6-amino-2-hydroxypyridine-3-carbonitrile. The "oxo" form is generally considered the more stable tautomer.
Conclusion
The synthesis of this compound from malononitrile and cyanoacetamide represents an efficient and atom-economical approach to a valuable heterocyclic scaffold. The protocol detailed in this application note is robust and scalable, providing a reliable method for researchers in academic and industrial settings. A thorough understanding of the underlying reaction mechanism and careful attention to the experimental parameters are key to achieving high yields of the desired product. This foundational synthesis opens the door to the exploration of a vast chemical space of substituted pyridones with potential applications in drug discovery and materials science.
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A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. [Link]
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-
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-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
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-
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-
Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
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-
malononitrile. Organic Syntheses Procedure. [Link]
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Topic: N-alkylation of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
An Application Note and Protocol Guide for Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated 2-Pyridones
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] These heterocycles exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, and antiepileptic properties.[1][2] The functionalization of the pyridone ring, particularly at the nitrogen atom (N-1 position), is a cornerstone of drug design. The introduction of alkyl groups via N-alkylation profoundly modulates critical pharmacological parameters such as lipophilicity, metabolic stability, and target binding affinity.[3]
This guide focuses on the N-alkylation of a specific, highly functionalized substrate: 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule presents a unique synthetic challenge due to its ambident nucleophilic nature, which can lead to a mixture of N- and O-alkylated products.[1][4] Understanding and controlling this regioselectivity is paramount for the efficient and reproducible synthesis of desired target molecules. This document provides a detailed exploration of the underlying mechanisms, a comparative analysis of modern synthetic protocols, and step-by-step experimental guides for researchers in the field.
Section 1: The Mechanistic Challenge: N- vs. O-Alkylation
The primary obstacle in the alkylation of 2-pyridones is controlling the site of electrophilic attack. The 2-pyridone core exists in tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation with a base generates a pyridonate anion, which is an ambident nucleophile —a species with two distinct nucleophilic centers (N-1 and the exocyclic oxygen).[1][3]
The reaction of this anion with an electrophile (e.g., an alkyl halide) can proceed via two competing pathways, yielding the desired N-alkyl-2-pyridone or the isomeric O-alkylated 2-alkoxypyridine.[1] The ratio of these products is highly sensitive to a variety of reaction parameters.[3]
Figure 1: Competing N- and O-alkylation pathways.
Causality of Experimental Choices:
The regiochemical outcome can be rationalized and controlled by carefully selecting the reaction conditions, often guided by Hard and Soft Acid-Base (HSAB) theory. The nitrogen center is considered a "softer" nucleophile, while the oxygen is "harder."
-
Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation from the base, leaving a more "naked" and reactive anion, which often favors O-alkylation. Less polar solvents like toluene or the use of aqueous micellar systems can promote ion-pairing and aggregation, which sterically favors attack at the less hindered nitrogen atom.[4][5]
-
Base and Counter-ion: The nature of the metal counter-ion (e.g., K⁺, Na⁺, Cs⁺) is critical.[4][6] Smaller, "harder" cations like Li⁺ associate more tightly with the hard oxygen center, leaving the nitrogen more available for alkylation. Additives like LiBr can be used to facilitate this effect.[7]
-
Alkylating Agent (Electrophile): "Soft" electrophiles, such as primary alkyl iodides or benzyl bromides, preferentially react with the soft nitrogen center. "Hard" electrophiles favor the hard oxygen center.[4]
-
Temperature: Lowering the reaction temperature can increase the selectivity for N-alkylation by favoring the thermodynamically more stable product.[5]
Section 2: Protocol Selection Workflow
Choosing the appropriate N-alkylation protocol depends on several factors, including the reactivity of the alkylating agent, required scale, and environmental considerations. The following workflow provides a decision-making framework.
Figure 2: Decision workflow for protocol selection.
Comparative Data on N-Alkylation Methods
| Protocol | Key Reagents | N/O Selectivity | Conditions | Advantages | Disadvantages |
| Classical | K₂CO₃ or Cs₂CO₃, DMF | Good to Moderate | 25-80 °C | Versatile, widely used | Requires anhydrous conditions, potential for O-alkylation side product |
| Micellar Catalysis | K₂CO₃, Tween 20, H₂O | High to Excellent (>19:1)[4] | 25-70 °C | Environmentally friendly, high N-selectivity, no need for dry solvents[4] | May require longer reaction times for less reactive halides[4] |
| Phase-Transfer | Tetrabutylammonium Iodide (TBAI) or Fluoride (TBAF)[7][8] | High | Varies | Enhances reactivity, good for biphasic systems | Catalyst can be costly and require removal |
| O- to N- Migration | Two steps: 1. O-alkylation 2. LiI or Pd-catalyzed rearrangement[7] | Excellent | High Temp. | Access to sterically hindered N-alkyl groups | Multi-step, harsh conditions |
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical N-Alkylation with a Carbonate Base
This protocol is a robust and widely applicable starting point for the N-alkylation of the 6-amino-2-pyridone substrate.
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to create a suspension (approx. 0.1 M concentration).
-
Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Stir the reaction at the desired temperature (start at room temperature for reactive halides, or heat to 50-70 °C for less reactive ones).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Scientist's Notes:
-
Causality: The use of anhydrous DMF is critical as water can hydrolyze the alkylating agent and affect the base's efficacy. K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyridone without causing significant side reactions. Using a cesium base (CsF or Cs₂CO₃) can sometimes improve N-selectivity.[6] The excess base ensures complete deprotonation of the starting material.
-
Protocol 2: Green N-Alkylation via Micellar Catalysis
This environmentally friendly protocol leverages the unique properties of micelles in water to drive high N-selectivity.[4]
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Tween 20 (Polysorbate 20)
-
Deionized Water
-
-
Procedure:
-
Prepare a 2% (w/w) solution of Tween 20 in deionized water.
-
In a flask, combine the this compound, alkyl halide, and K₂CO₃.
-
Add the 2% Tween 20 solution to the flask to form a suspension.
-
Stir the mixture vigorously at the appropriate temperature (25-70 °C).
-
Monitor the reaction by TLC or LC-MS. High N-/O-alkylation ratios are expected.[4]
-
Upon completion, extract the reaction mixture directly with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Scientist's Notes:
-
Causality: The surfactant Tween 20 forms micelles in water, creating a hydrophobic "nanoreactor" core.[4] The organic starting materials are sequestered within these micelles, increasing their effective concentration and promoting the reaction. This specific environment enhances the nucleophilicity of the pyridone and sterically favors the attack at the nitrogen position, leading to excellent regioselectivity.[4]
-
Section 4: Product Validation and Characterization
Confirming the regiochemical outcome of the reaction is crucial. A combination of spectroscopic techniques provides definitive proof of N-alkylation over O-alkylation.
-
Infrared (IR) Spectroscopy: The most telling feature is the presence or absence of the pyridone carbonyl (C=O) stretch.
-
N-Alkylated Product: A strong absorption band between 1640-1670 cm⁻¹ is characteristic of the C=O group, confirming the pyridone structure.[4]
-
O-Alkylated Product: This band will be absent. Instead, C=N and C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the N-alkylated product, the protons of the newly introduced alkyl group will often show a through-space correlation (NOE or ROESY) to the protons on the pyridone ring (e.g., H-4 or H-5), providing unequivocal evidence of N-substitution.[4] The chemical shift of the protons alpha to the nitrogen will be distinct from those alpha to an oxygen.
-
¹³C NMR: The N-alkylated product will show a characteristic carbonyl carbon signal (δ > 160 ppm), which is absent in the O-alkylated isomer.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of the product, but it cannot distinguish between the N- and O-alkylated isomers as they have the same mass. It is used in conjunction with NMR and IR for full characterization.
Conclusion
The selective N-alkylation of this compound is a synthetically important transformation that requires careful control of reaction conditions. While the classical approach using a carbonate base in an aprotic solvent is effective, modern methods such as micellar catalysis offer a greener and often more selective alternative. By understanding the mechanistic principles that govern N- versus O-alkylation and employing rigorous analytical characterization, researchers can confidently and efficiently synthesize these valuable scaffolds for application in drug discovery and development.
References
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
- Method for N-alkylation of 2-pyridone.
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing One-Pot Pyridone Synthesis
Welcome to the technical support center for one-pot pyridone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their pyridone synthesis protocols. Here, we will delve into common experimental challenges, provide in-depth troubleshooting guides, and offer detailed, field-proven protocols. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your future syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during one-pot pyridone synthesis.
Q1: My one-pot pyridone synthesis is resulting in a low yield. What are the most likely causes?
Low yields in one-pot pyridone syntheses, such as the Hantzsch or Bohlmann-Rahtz reactions, can stem from several factors.[1] Inefficient reaction conditions are a primary culprit; this can include suboptimal temperature, reaction time, or catalyst choice.[2] Side reactions, such as the formation of Michael addition adducts that fail to cyclize or polymerization of starting materials, can also significantly reduce the yield of the desired pyridone. Furthermore, incomplete conversion of starting materials or challenging purification processes can lead to apparent low yields.
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
Poor regioselectivity is a common challenge, particularly in syntheses involving unsymmetrical intermediates.[3] The formation of different regioisomers is often a result of competing mechanistic pathways.[3] To enhance regioselectivity, consider the following:
-
Catalyst Choice: The use of specific Brønsted or Lewis acid catalysts can direct the reaction towards a particular pathway, thereby favoring the formation of a single regioisomer.[2][4]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. Experimenting with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO), can be beneficial.[2]
-
Temperature Control: Reaction temperature can play a crucial role in regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products.
Q3: Can microwave irradiation genuinely improve my pyridone synthesis?
Yes, microwave-assisted synthesis has been demonstrated to be a highly effective technique for improving one-pot pyridone synthesis.[5] The primary advantages include significantly reduced reaction times (from hours to minutes), often leading to higher yields and purer products.[5][6] Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products that may occur during prolonged heating with conventional methods.[7]
Q4: What is the role of ammonium acetate in many one-pot pyridone syntheses, and how critical is its concentration?
Ammonium acetate serves a dual role in many one-pot pyridone syntheses. Firstly, it acts as the nitrogen source for the pyridine ring. Secondly, it can act as a mild catalyst. The concentration of ammonium acetate can be critical; a large excess is often used to facilitate the spontaneous cyclodehydration of intermediates, which can significantly improve yields.[8] However, using too little can result in a dramatic drop in yield.[9] It is advisable to start with the optimized concentrations reported in the literature for your specific reaction type and then fine-tune as needed.
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, problem-oriented approach to tackling common issues in your one-pot pyridone synthesis.
Problem 1: Low or No Product Yield
Visual Cue: TLC analysis shows mostly starting material, or a complex mixture of spots with none corresponding to the expected product.
dot
Sources
- 1. baranlab.org [baranlab.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youngin.com [youngin.com]
- 8. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side Product Formation in the Synthesis of Cyanopyridines
Welcome to the Technical Support Center for Cyanopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Selectivity in Cyanopyridine Synthesis
Cyanopyridines are invaluable precursors in the pharmaceutical, agrochemical, and materials science industries. However, their synthesis is often plagued by the formation of undesired side products that can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to understanding, identifying, and mitigating the formation of these impurities across the most common synthetic routes.
Part 1: Ammoxidation of Picolines
The vapor-phase ammoxidation of methylpyridines (picolines) is the cornerstone of industrial cyanopyridine production.[1] This process, while cost-effective, is a delicate balance between achieving high conversion of the starting material and maintaining selectivity for the desired nitrile.
Frequently Asked Questions (FAQs)
Q1: My 3-picoline to 3-cyanopyridine conversion is high, but my yield is low. What are the likely culprits?
A1: High conversion with low yield in ammoxidation reactions almost invariably points to over-oxidation. The primary side products are carbon monoxide (CO) and carbon dioxide (CO₂), resulting from the complete combustion of the picoline or the cyanopyridine product.[1] Another significant loss pathway is the hydrolysis of the cyanopyridine product to nicotinamide and subsequently nicotinic acid, especially if there is excess water at high temperatures.
Q2: I am observing significant amounts of unreacted picoline and the formation of pyridine as a byproduct. What could be the cause?
A2: The presence of unreacted picoline suggests suboptimal reaction conditions, such as too low a temperature or insufficient catalyst activity. The formation of pyridine can occur through the decarboxylation of picolinic acid, which is formed from the hydrolysis of 2-cyanopyridine.[2] This is more commonly observed in the synthesis of 2-cyanopyridine.
Q3: My catalyst performance is degrading over time, leading to lower selectivity. Why is this happening?
A3: Catalyst deactivation is a common issue in continuous ammoxidation processes. It can occur through several mechanisms, including:
-
Sintering: The agglomeration of active metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.
-
Phase Transformation: Changes in the crystalline structure of the catalyst.
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites.[3]
Troubleshooting Guide: Ammoxidation
| Observation | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Low Yield, High CO/CO₂ in Off-Gas | Excessive reaction temperature; Incorrect picoline:ammonia:air molar ratio. | Systematically decrease the reaction temperature in 5-10 °C increments. Optimize the reactant feed ratios; an excess of ammonia can sometimes suppress combustion.[4] |
| Presence of Pyridinecarboxamide or Pyridinecarboxylic Acid | High water content in the feed; "Hot spots" in the reactor leading to localized high temperatures. | Ensure the water content in the feed is within the recommended range for your catalyst system. Improve heat transfer in the reactor to prevent localized overheating.[2] |
| Decreasing Selectivity Over Time | Catalyst deactivation (sintering, coking). | Consider catalyst regeneration protocols (e.g., controlled oxidation to burn off coke). If sintering is suspected, the catalyst may need to be replaced.[3] |
| Formation of Dark, Tarry Substances | Runaway reactions; Thermal decomposition of starting materials or products. | Ensure precise temperature control. Check for impurities in the picoline feed that may be prone to polymerization. |
Reaction Mechanism: Ammoxidation and Side Product Formation
The ammoxidation of picolines is generally believed to proceed via a Mars-van Krevelen mechanism, where the lattice oxygen of the metal oxide catalyst participates in the reaction.
Caption: Ammoxidation pathway and major side reactions.
Part 2: Cyanation of Halopyridines
The substitution of a halogen (typically chlorine or bromine) on the pyridine ring with a cyanide group is a versatile laboratory and industrial method. This can be achieved through classical methods like the Rosenmund-von Braun reaction using copper(I) cyanide or more modern palladium-catalyzed approaches.
Frequently Asked Questions (FAQs)
Q1: I'm running a Rosenmund-von Braun reaction and getting a low yield of my desired cyanopyridine, with a lot of dark, insoluble material. What's going on?
A1: The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C) and polar aprotic solvents like DMF or pyridine.[5] These harsh conditions can lead to the decomposition of the solvent and the formation of tarry byproducts, which complicates product isolation. The excess copper cyanide used can also make purification difficult.
Q2: In my palladium-catalyzed cyanation of a chloropyridine, the reaction stalls before completion. Why might this be?
A2: Palladium-catalyzed cyanation reactions are notoriously sensitive to catalyst deactivation. Excess cyanide ions in the reaction mixture can coordinate to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes and halting the reaction.[6] The presence of moisture is particularly detrimental as it can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.
Q3: I've isolated my cyanopyridine, but I'm seeing an impurity with a mass corresponding to the hydrolysis product (the amide). How can I prevent this?
A3: The formation of the corresponding pyridinecarboxamide is a common side reaction if water is present in the reaction mixture, especially at elevated temperatures. The workup procedure can also introduce this impurity if aqueous solutions are used without careful pH and temperature control.
Troubleshooting Guide: Cyanation of Halopyridines
| Observation | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Low Yield, Tar Formation (Rosenmund-von Braun) | High reaction temperature; Solvent decomposition. | Consider using a modified procedure with an additive like L-proline to allow for lower reaction temperatures (80-120 °C).[5] Explore alternative, more stable high-boiling solvents. |
| Stalled Reaction (Pd-catalyzed) | Catalyst poisoning by excess cyanide; Presence of moisture. | Use a cyanide source with lower solubility (e.g., Zn(CN)₂) or a slow-release source. Ensure all reagents and solvents are rigorously dried. Use of a glovebox for reaction setup can be beneficial. |
| Formation of Pyridinecarboxamide | Water in the reaction mixture; Hydrolysis during workup. | Use anhydrous solvents and reagents. During workup, keep aqueous phases cold and minimize contact time. Consider a non-aqueous workup if possible. |
| Incomplete Conversion | Insufficient catalyst loading; Poorly active catalyst. | Increase the catalyst loading incrementally. Ensure the active Pd(0) species is being generated, especially if starting from a Pd(II) precursor. |
Experimental Protocol: L-Proline-Promoted Rosenmund–von Braun Reaction
This protocol is an example of a milder alternative to the classical high-temperature procedure.[5]
-
To an oven-dried flask, add the aryl bromide (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and NaCN (1.2 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanism: Palladium-Catalyzed Cyanation and Catalyst Deactivation
Sources
- 1. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing incomplete cyclization in dihydropyridine synthesis
Welcome to the technical support center for dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Hantzsch dihydropyridine synthesis, with a particular focus on preventing incomplete cyclization.
Introduction: The Challenge of Incomplete Cyclization in Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis, a cornerstone in medicinal chemistry for over a century, is a multicomponent reaction renowned for its efficiency in constructing the 1,4-dihydropyridine (1,4-DHP) core.[1][2] This scaffold is pivotal in numerous blockbuster drugs, particularly calcium channel blockers like nifedipine and amlodipine.[2][3] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, in a single pot.[2][3]
Despite its utility, the Hantzsch synthesis is not without its challenges. Low yields and the formation of unexpected byproducts can arise from incomplete cyclization, posing significant hurdles in process development and purification.[3] This guide provides a deep dive into the mechanistic nuances of the reaction to empower you with the knowledge to diagnose and resolve these common issues.
Understanding the Mechanistic Crossroads
The Hantzsch reaction proceeds through a series of equilibrium steps, primarily involving a Knoevenagel condensation and the formation of an enamine intermediate, followed by a crucial Michael addition and subsequent cyclization/dehydration.[2][4] Incomplete cyclization occurs when one of these steps is hindered, leading to the accumulation of stable intermediates or the formation of side products.
There are two primary competing pathways for the initial steps of the Hantzsch synthesis:
-
Pathway A (Knoevenagel-First): The aldehyde reacts with one equivalent of the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).[1]
-
Pathway B (Enamine-First): The β-ketoester reacts with ammonia to form a vinylogous amide, or enamine.[1]
The desired reaction cascade involves the Michael addition of the enamine (from Pathway B) to the α,β-unsaturated carbonyl compound (from Pathway A), which then cyclizes and dehydrates to yield the 1,4-DHP. However, issues can arise that stall or divert this process.
Diagram: Competing Pathways in Hantzsch Synthesis
Caption: Competing pathways and points of failure in the Hantzsch dihydropyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Hantzsch synthesis in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q1: My reaction has stalled, and I'm isolating the Knoevenagel condensation product (the α,β-unsaturated carbonyl intermediate). What's going wrong?
A1: This is a classic case of incomplete cyclization where the Michael addition of the enamine to the Knoevenagel adduct is the rate-limiting step.
-
Probable Cause 1: Steric Hindrance. Aldehydes with bulky ortho-substituents can form a sterically hindered Knoevenagel adduct.[5] The bulky group shields the β-carbon of the double bond, making it less accessible for the nucleophilic attack by the enamine.
-
Probable Cause 2: Electronic Effects. Electron-donating groups on the aromatic ring of the aldehyde can deactivate the double bond of the Knoevenagel adduct towards nucleophilic attack. Conversely, strongly electron-withdrawing groups on the β-ketoester can decrease the nucleophilicity of the enamine.[3]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric or electronic barrier. Microwave-assisted synthesis can be particularly effective in rapidly reaching higher temperatures and improving yields.[6]
-
Use a More Active Catalyst: A stronger Brønsted or Lewis acid catalyst can further activate the Knoevenagel adduct towards Michael addition.
-
Modify the Order of Addition: Pre-forming the enamine by reacting the β-ketoester with ammonia before adding the aldehyde and the second equivalent of the β-ketoester can sometimes improve the reaction outcome.
-
Consider a Different Synthetic Route: For extremely hindered aldehydes, a stepwise approach where the Michael addition is carried out under more forcing conditions might be necessary.
-
Q2: My reaction is giving me a mixture of regioisomers, including the 1,2-dihydropyridine. How can I improve the selectivity for the desired 1,4-DHP?
A2: The formation of the 1,2-DHP isomer arises from an alternative cyclization pathway of the Michael adduct.[6]
-
Probable Cause 1: Solvent Effects. The polarity of the solvent can significantly influence the regioselectivity of the cyclization step.[6]
-
Probable Cause 2: Catalyst Choice. The nature of the catalyst can direct the cyclization towards one regioisomer over the other.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For instance, a switch from a protic solvent like ethanol to an aprotic solvent like acetonitrile can sometimes alter the regioselectivity.
-
Catalyst Optimization: Evaluate different catalysts. While classical Hantzsch synthesis often uses ammonia or ammonium acetate, employing specific Brønsted or Lewis acids can enhance the selectivity for the 1,4-DHP.
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable 1,4-DHP isomer.
-
Q3: I have a low yield of my desired dihydropyridine, and the crude product is a complex mixture. What are the likely culprits?
A3: A low yield with a complex product mixture suggests that multiple side reactions are occurring, potentially due to suboptimal reaction conditions.
-
Probable Cause 1: Incorrect Stoichiometry. The Hantzsch reaction requires a precise 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source.[2] Deviations from this stoichiometry can lead to the formation of various side products.
-
Probable Cause 2: Inefficient Mixing. In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and promote side reactions.
-
Probable Cause 3: Prolonged Reaction Times at High Temperatures. Extended heating can lead to the decomposition of the desired product or further reactions of the intermediates.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Carefully measure and dispense all reagents to ensure the correct molar ratios.
-
Improve Agitation: Use a suitable stir bar and ensure vigorous stirring throughout the reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the formation of the desired product has maximized.[6]
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions that favor the formation of the 1,4-DHP while minimizing byproduct formation.
-
Optimized Experimental Protocols
Protocol 1: Classical Hantzsch Dihydropyridine Synthesis
This protocol outlines the traditional method for the synthesis of a 1,4-dihydropyridine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 mmol) and the β-ketoester (2.0 mmol) in ethanol (10 mL).
-
Initiation: Add ammonium acetate (1.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Optimized Microwave-Assisted Hantzsch Synthesis for Improved Cyclization
This protocol utilizes microwave irradiation to accelerate the reaction and potentially improve yields, especially for challenging substrates.
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 3 mL of a suitable solvent (e.g., ethanol, or for a greener approach, glycerol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
Work-up: After cooling, the product may precipitate. Collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.
Data Summary: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Isolation of Knoevenagel adduct; no DHP formation | Steric hindrance from aldehyde; Unfavorable electronic effects | Increase reaction temperature (consider microwave); Use a more active catalyst; Pre-form the enamine |
| Formation of 1,2-DHP regioisomer | Suboptimal solvent polarity; Inappropriate catalyst | Screen different solvents (protic vs. aprotic); Test various Brønsted or Lewis acid catalysts; Lower reaction temperature |
| Low yield and complex mixture of byproducts | Incorrect stoichiometry; Inefficient mixing; Prolonged reaction time/high temperature | Verify reagent ratios (1:2:1 aldehyde:β-ketoester:ammonia); Ensure vigorous stirring; Monitor reaction progress closely (TLC/LC-MS) |
| Reaction does not go to completion | Insufficient catalyst; Low reaction temperature | Increase catalyst loading; Increase reaction temperature or extend reaction time while monitoring for decomposition |
Visualizing Reaction Failure Points
The following diagram illustrates the key steps in the Hantzsch synthesis and highlights where incomplete cyclization can occur.
Caption: A workflow diagram illustrating the key stages of the Hantzsch synthesis and common points of failure leading to incomplete cyclization.
By understanding the mechanistic intricacies and the influence of various reaction parameters, researchers can effectively troubleshoot and optimize the Hantzsch dihydropyridine synthesis to achieve higher yields and purities of these medicinally important compounds.
References
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111. [Link]
-
Bosica, G., Abdilla, R., & Axiisa, A. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 14(2), 96. [Link]
-
Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Natale, N. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1433. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
-
Jagriti Sharma. (2022, April 23). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System | MDPI [mdpi.com]
Validation & Comparative
The Ascending Trajectory of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitriles: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparison of derivatives based on this core, elucidating the nuanced relationship between their chemical structure and biological function. We will delve into their anti-cancer properties and their potential as kinase inhibitors, supported by experimental data and detailed protocols for researchers aiming to explore this promising class of compounds.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core is a synthetically accessible and modifiable template. Its inherent chemical features, including hydrogen bond donors and acceptors, and a planar ring system, provide a solid foundation for designing molecules that can interact with a variety of biological targets. The amenability of this scaffold to multi-component reactions allows for the efficient generation of diverse chemical libraries, accelerating the drug discovery process.[1][2]
Comparative Analysis of Biological Activity
The true potential of the this compound scaffold is revealed through the systematic exploration of its structure-activity relationship (SAR). By modifying substituents at various positions of the pyridone ring, researchers have been able to fine-tune the biological activity of these derivatives, leading to the identification of potent and selective agents.
Anticancer Activity: Targeting Glioblastoma and Other Cancers
A significant body of research has focused on the anticancer potential of these derivatives. A one-pot, two-step synthesis has enabled the creation of a library of 6-amino-2-pyridone-3,5-dicarbonitriles, which were subsequently evaluated for their cytotoxic effects against murine glioma GL261 cells.[3][4]
The initial lead compound, 5a , exhibited an EC50 of approximately 27 μM.[3] This provided a benchmark for further optimization through targeted chemical modifications. The table below summarizes the structure-activity relationship of a selection of these derivatives.
| Compound | R1 (at N-1) | R2 (at C-4) | EC50 (μM) against GL261 cells |
| 5a | H | Phenyl | ~27 |
| 5b | 2-Chlorobenzyl | p-Tolyl | >30 |
| 5f | 2-Chlorobenzyl | 4-Chlorophenyl | 22.14 ± 0.612 |
| 5j | 2-Chlorobenzyl | 4-Fluorophenyl | 17.65 ± 0.432 |
| 5o | 2-Chlorobenzyl | 3,4,5-Trimethoxyphenyl | 7.91 ± 0.14 |
From this data, several key SAR insights can be drawn:
-
Substitution at N-1: The introduction of a 2-chlorobenzyl group at the N-1 position appears to be a favorable modification for enhancing anticancer activity.
-
Substitution at C-4: The nature of the substituent at the C-4 position plays a crucial role in determining the potency of the compound.
-
Electron-withdrawing groups on the phenyl ring at C-4, such as chloro (5f ) and fluoro (5j ), lead to a moderate increase in activity compared to the unsubstituted phenyl ring of the initial lead.
-
The most significant enhancement in activity was observed with the introduction of a 3,4,5-trimethoxyphenyl group (5o ), which resulted in a compound with an EC50 of 7.91 μM. This suggests that the presence of multiple methoxy groups, which can engage in hydrogen bonding and alter the electronic properties of the ring, is highly beneficial for cytotoxic activity.
-
Compound 5o was identified as the most potent derivative and exhibited broad-spectrum anticancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells.[3] This highlights the potential of this scaffold in developing clinically relevant cancer therapeutics.
PIM-1 Kinase Inhibition: A Novel Avenue for Cancer Therapy
The versatility of the dihydropyridine-3-carbonitrile scaffold extends to kinase inhibition. A series of 2-imino- and 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized and evaluated for their inhibitory effects on PIM-1 protein kinase, a serine/threonine kinase overexpressed in various cancers.[5]
The following table presents a comparison of the PIM-1 inhibitory activity and cytotoxicity of selected derivatives.
| Compound | Core Structure | R (at C-6) | PIM-1 IC50 (nM) | HT-29 Cytotoxicity IC50 (μM) |
| Ia | 2-imino-1,2-dihydropyridine-3-carbonitrile | Phenyl | 114.23 | 134.11 |
| Ic | 2-imino-1,2-dihydropyridine-3-carbonitrile | Benzodioxole | 111.01 | 148.23 |
| IIa | 2-oxo-1,2-dihydropyridine-3-carbonitrile | Phenyl | 113.98 | 132.45 |
| IIc | 2-oxo-1,2-dihydropyridine-3-carbonitrile | Benzodioxole | 433.71 | 143.21 |
Data sourced from:[5]
Key observations from this study include:
-
2-Imino vs. 2-Oxo Core: The 2-imino derivatives generally exhibited stronger PIM-1 inhibition compared to their 2-oxo counterparts. For instance, compound Ic (2-imino) had a significantly lower IC50 than compound IIc (2-oxo), despite both having a benzodioxole substituent at C-6.[5]
-
Substitution at C-6: The presence of a benzodioxole group at the C-6 position of the 2-imino core (Ic ) resulted in the most potent PIM-1 inhibitor in the series.[5] Conversely, the same substituent on the 2-oxo core (IIc ) led to a decrease in inhibitory activity.[5]
-
Low Cytotoxicity: Importantly, these potent PIM-1 inhibitors displayed low cytotoxicity against the HT-29 human colon cancer cell line, with IC50 values greater than 130 μM.[5] This suggests a favorable therapeutic window and the potential for these compounds to be used in combination with other anticancer agents.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on the anticancer and PIM-1 inhibitory activities of the this compound scaffold.
Caption: Key SAR determinants for anticancer and PIM-1 inhibitory activity.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds, based on published procedures.
Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives (Exemplified by compound 5j)
This protocol is adapted from the one-pot, two-step synthesis described in the literature.[3]
Materials:
-
4-Fluorobenzaldehyde
-
Malononitrile
-
2-Chlorobenzylamine
-
Betaine
-
Guanidine carbonate
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Step 1: Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of betaine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
-
Step 2: Michael Addition and Cyclization:
-
To the reaction mixture from Step 1, add 2-chlorobenzylamine (1 mmol), malononitrile (1 mmol), and guanidine carbonate (0.2 mmol).
-
Add DMF (5 mL) to ensure solubility.
-
Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure compound 5j .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
-
In Vitro PIM-1 Kinase Inhibition Assay
This protocol is a generalized procedure based on standard kinase inhibition assays.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the test compound solution.
-
Add the PIM-1 kinase and the kinase substrate to the wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., GL261 or HT-29)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the EC50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their anticancer effects.
-
Expansion of Biological Targets: Exploring the activity of these derivatives against a broader range of kinases and other relevant cancer targets.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising compounds to assess their potential for in vivo efficacy.
-
Combinatorial Chemistry: Utilizing the synthetic tractability of the scaffold to generate larger and more diverse libraries for high-throughput screening.
By building upon the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal - University of Dundee.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI.
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile - ResearchG
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Publishing.
- In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC - NIH.
Sources
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- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Dihydropyridine Compounds
In the landscape of modern drug discovery, the 1,4-dihydropyridine (DHP) scaffold remains a privileged structure, renowned for its therapeutic significance, particularly as calcium channel blockers.[1] However, the expanding role of novel DHP derivatives as potential anticancer agents necessitates a rigorous evaluation of their cytotoxic profiles.[2][3] Selecting the appropriate in vitro cytotoxicity assay is a critical, yet often complex, decision that profoundly impacts the reliability and translational relevance of preclinical data. This guide provides a comparative analysis of key cytotoxicity assays, offering field-proven insights and detailed methodologies to empower researchers in making informed experimental choices when screening novel dihydropyridine compounds.
The Rationale for a Multi-Assay Approach in DHP Cytotoxicity Screening
No single assay can fully encapsulate the multifaceted interactions between a novel compound and a biological system. A robust cytotoxicity assessment, therefore, relies on a multi-assay approach that interrogates different cellular endpoints. This is particularly pertinent for DHPs, which can elicit a range of cellular responses from metabolic disruption to the induction of programmed cell death (apoptosis).[2][4] By integrating data from assays that measure metabolic activity, membrane integrity, and apoptotic markers, researchers can construct a more comprehensive and nuanced understanding of a compound's cytotoxic mechanism.
Comparative Analysis of Key Cytotoxicity Assays
The choice of a cytotoxicity assay should be guided by the specific research question, the anticipated mechanism of action of the DHP compound, and the experimental resources available.[5] Below is a comparative overview of three widely used assays: the MTT assay, the LDH release assay, and apoptosis assays.
| Assay Principle | Measures | Advantages | Disadvantages | Best Suited For |
| MTT Assay | Mitochondrial reductase activity | High-throughput, cost-effective, well-established | Prone to interference from colored/reducing compounds, end-point assay, indirect measure of viability | Initial high-throughput screening of large compound libraries |
| LDH Release Assay | Loss of plasma membrane integrity | Non-destructive to remaining cells, relatively simple and rapid | Less sensitive for early apoptosis, potential for high background from serum | Assessing necrosis or late-stage apoptosis, multiplexing with other assays |
| Apoptosis Assays | Specific events in the apoptotic cascade | Provides mechanistic insights, highly sensitive for early apoptosis | More complex and time-consuming, may require specialized equipment (e.g., flow cytometer) | Elucidating the mechanism of cell death, confirming apoptosis induction |
In-Depth Look at Core Cytotoxicity Assays
MTT Assay: A Workhorse for High-Throughput Screening
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has long been a staple in cytotoxicity testing due to its simplicity and scalability.[6]
Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its efficiency in handling large numbers of compounds. It provides a rapid assessment of a compound's overall impact on cell viability, making it ideal for initial dose-response studies to determine the half-maximal inhibitory concentration (IC50).[7] However, it's crucial to recognize that a reduction in MTT conversion does not unequivocally signify cell death; it may also reflect a decrease in metabolic activity or cell proliferation.[8]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
LDH Release Assay: A Direct Measure of Membrane Damage
The Lactate Dehydrogenase (LDH) release assay is another widely used method that quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
Principle: When the plasma membrane is compromised, intracellular LDH leaks into the surrounding medium. This released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of lysed cells.
Causality Behind Experimental Choices: The LDH assay is particularly useful for detecting necrosis or late-stage apoptosis, where membrane integrity is lost. A key advantage is that it is non-destructive to the remaining viable cells, allowing for the possibility of multiplexing with other assays or further analysis of the cell population. However, it may not be as sensitive as other assays for detecting early apoptotic events where the cell membrane is still intact.[9]
Experimental Workflow: LDH Release Assay
Caption: Workflow of the LDH release cytotoxicity assay.
Apoptosis Assays: Unraveling the Mechanism of Cell Death
When initial screening suggests that a novel DHP compound induces cell death, it becomes imperative to determine the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects.[2] Several assays can detect the hallmark events of apoptosis.
a) Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]
Causality Behind Experimental Choices: This dual-staining method, typically analyzed by flow cytometry, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. This provides a more detailed picture of the cell death process than either the MTT or LDH assay alone.
b) Caspase Activity Assays
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Caspase-3 and -7 are key executioner caspases. Assays to measure their activity often utilize a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.
Causality Behind Experimental Choices: Measuring the activation of specific caspases provides direct evidence of apoptosis induction and can help to delineate the signaling pathway involved.[10] For instance, activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, while caspase-8 activation points to the extrinsic (death receptor) pathway.
Signaling Pathway: DHP-Induced Apoptosis
Sources
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
This guide provides a comprehensive framework for the safe handling and disposal of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile. As a niche research chemical, specific regulatory data may be limited. Therefore, this document synthesizes information from analogous chemical structures—specifically aminopyridines and organonitriles—to establish a conservative, safety-first protocol. The procedures outlined herein are designed to empower researchers and laboratory managers to operate with confidence, ensuring personnel safety and environmental compliance. Your institution's Chemical Hygiene Plan (CHP) and local regulations remain the ultimate authority and must be consulted prior to any handling or disposal activities.[1][2]
Hazard Profile and Risk Assessment: A Precautionary Approach
This compound incorporates three key functional groups that dictate its hazard profile: an aminopyridine core, a nitrile group, and a dihydropyridine ring. Each contributes to its potential toxicity and reactivity.
-
Aminopyridine Core: Compounds in this family are often acutely toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] They are known irritants to the skin, eyes, and respiratory system.[3][6] Fatal intoxications have been reported from dermal exposure to aminopyridine solutions, highlighting the critical need for robust personal protective equipment (PPE).[5]
-
Nitrile Group (-C≡N): The cyano group is associated with significant toxicity. While enzymatic pathways can detoxify nitriles to less harmful carboxylic acids and ammonia, this process does not mitigate the acute hazard of the parent compound.[7]
-
Dihydropyridine Ring: This scaffold is common in biologically active molecules, notably as calcium channel blockers used to treat cardiovascular diseases.[8][9] While relevant for in-vivo applications, this bioactivity underscores that the compound can have potent physiological effects and should not be treated as benign.
Based on data from structurally similar compounds, a presumptive hazard classification for this compound is summarized below.
| Hazard Class | GHS Hazard Statement Code | Description | Data Source (Analogous Compounds) |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [3][4][6] |
| Acute Toxicity, Dermal | H310 / H312 | Fatal or Harmful in contact with skin | [4][6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [6] |
| Skin Irritation | H315 | Causes skin irritation | [3][4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][4][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][6] |
Personnel Protection and Engineering Controls
Adherence to a strict PPE and engineering control regimen is non-negotiable. The causality is clear: to prevent dermal, ocular, and respiratory exposure to a compound with a high likelihood of acute toxicity.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[5][10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Use double-gloved, chemical-resistant gloves (e.g., thicker nitrile gloves). Thin disposable nitrile gloves offer only minimal splash protection and must be removed and discarded immediately upon contamination.[11] Always consult a glove compatibility chart for the specific solvents being used.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a higher risk of splashing.[3]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure cuffs are snug to prevent skin exposure.[12]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be required. This must be done under a formal Respiratory Protection Program.[2]
-
Spill Management Protocols
Immediate and correct response to a spill is critical to mitigating exposure and environmental release. The following step-by-step protocols are provided for both minor and major incidents.
Caption: Lifecycle of hazardous chemical waste from generation to final disposition.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste streams. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic"). [2][13]2. Solid Waste:
-
Place excess or expired solid chemical directly into the waste container.
-
All contaminated disposables, including weigh boats, pipette tips, gloves, absorbent pads, and wipes, must be collected in this container.
-
-
Liquid Waste:
-
Aqueous or solvent-based solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with incompatible waste streams. Consult your institution's EHS guidelines for waste compatibility.
-
-
Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area within the laboratory, which should have secondary containment. [5]5. Disposal: Arrange for pickup and disposal through your institution's EHS department. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations. [14][15]The most appropriate final disposition for this type of compound is high-temperature incineration.
Decontamination Procedures
-
Glassware and Equipment: Reusable glassware and equipment should be rinsed first with a suitable organic solvent (one in which the compound is soluble) to remove residue. Collect this rinsate as hazardous liquid waste. Then, wash the equipment thoroughly with soap and water.
-
Surfaces: Decontaminate work surfaces within the fume hood after each use by wiping with a solvent-dampened cloth, followed by a soap and water wash. All wipes are to be disposed of as solid hazardous waste.
-
Personnel: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention. [3][4]For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention. [3][16] By implementing these detailed procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
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Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Field Equipment Decontamination. Retrieved from [Link]
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National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
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PubMed. (n.d.). Effects of 1,4-dihydropyridine derivatives on cell injury and mTOR of HepG2 and 3D-QSAR study. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
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University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]
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ResearchGate. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
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Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, nitrogen-containing heterocycles, such as 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile, represent a class of compounds with significant potential in medicinal chemistry.[1][2][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally similar compounds, including aminopyridines and pyridine carbonitriles, to ensure a conservative and robust approach to safety.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Potential Hazards:
-
Acute Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9][8]
Given these potential risks, a thorough, documented risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of material being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Hands | Double gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals.[10][11] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Eyes/Face | Chemical splash goggles and a face shield.[4][12] | Goggles provide primary protection against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[12] |
| Body | A flame-resistant lab coat. | A lab coat protects the skin and personal clothing from contamination.[10] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.[6][4] A written respiratory protection program, including fit-testing, is required under OSHA 1910.134.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to maintain a safe laboratory environment. The following operational plan outlines the key steps for handling this compound.
Engineering Controls: The Foundation of Safety
All work with this compound, particularly the handling of the solid material, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] The fume hood should have a demonstrated and documented face velocity of 80-120 feet per minute.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of the compound.
-
Weighing: When weighing the solid, use a balance inside the fume hood or a powder-containment hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the institutional safety office.
Disposal Plan: Responsible Stewardship
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion: A Culture of Safety
The safe handling of novel chemical compounds like this compound is paramount in a research environment. By adopting a proactive and informed approach to safety, grounded in a thorough understanding of potential hazards and the diligent application of control measures, researchers can confidently advance their scientific endeavors while ensuring their personal safety and the protection of their colleagues and the environment.
References
- University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal.
- National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE.
- LookChem. Cas 102266-59-1, 3-PYRIDINECARBONITRILE, 4-AMINO-2-ETHOXY-1,6-DIHYDRO-6-OXO.
- New Jersey Department of Health. (2001, January). HAZARD SUMMARY: 2-AMINOPYRIDINE.
- Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
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- A1BioChem. 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
